molecular formula C20H17Cl2N3O B2399267 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one CAS No. 313548-47-9

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one

Cat. No. B2399267
CAS RN: 313548-47-9
M. Wt: 386.28
InChI Key: CCDHKARHFUVBEA-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C20H17Cl2N3O and its molecular weight is 386.28. The purity is usually 95%.
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Scientific Research Applications

Antiepileptic Properties

  • The compound, categorized under (arylalkyl)imidazoles, has shown potential as an antiepileptic drug. It's hypothesized that the pharmacophore of this class is the alkylimidazole part of the molecule, with the lipophilic aryl portion facilitating blood-brain barrier penetration. This class of compounds, including derivatives like 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone, has been primarily evaluated for their antielectroshock activity, displaying potent anticonvulsant effects without significant ataxia. They also potentiate hexobarbital-induced sleeping time in mice, possibly due to imidazole-mediated inhibition of cytochrome P-450, though this interaction might limit their clinical utility as antiepileptics (Robertson et al., 1986).

Antifungal Activity

  • SM-4470, a derivative of the compound, has demonstrated promising antifungal properties. It was shown to be more effective than ketoconazole in treating systemic Candida albicans infection in mice and also showed efficacy against aspergillosis. Its efficacy in treating candidal vaginitis in rats and trichophytosis in guinea pigs was similar to ketoconazole, despite lower serum concentrations, suggesting its potential value in treating both systemic and superficial fungal infections in humans (Ichise et al., 1986).

properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-imidazol-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c1-24(2)16-6-3-14(4-7-16)11-19(25-10-9-23-13-25)20(26)17-8-5-15(21)12-18(17)22/h3-13H,1-2H3/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDHKARHFUVBEA-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one

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